molecular formula C27H26N4O3S B2693444 4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207026-22-9

4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2693444
CAS RN: 1207026-22-9
M. Wt: 486.59
InChI Key: KHGCLFASUBIRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research into novel heterocyclic compounds, such as those containing pyrazolo[1,5-a]pyrazine moieties, has demonstrated potential applications in developing new antibacterial agents. For instance, the synthesis of heterocyclic compounds featuring a sulfonamido moiety has shown promise for antibacterial use, with some compounds exhibiting high activities against bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Synthesis and Complex Formation with Metals

The structural versatility of pyrazolo[1,5-a]pyrazine derivatives facilitates their use as ligands in complex formation with metals, such as platinum(II) and palladium(II), which are of interest in medicinal chemistry and materials science. Highly substituted pyrazoles have been synthesized and analyzed for their complexation behavior with these metals, offering insights into their potential applications in creating new materials and pharmaceuticals (Budzisz, Małecka, & Nawrot, 2004).

Antimicrobial and Anti-inflammatory Agents

Another area of application for novel pyrazolo[1,5-a]pyrazine derivatives is in the development of antimicrobial and anti-inflammatory agents. A study on synthesizing novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has shown that these compounds have promising anti-bacterial and antifungal activities. Additionally, selected compounds have demonstrated anti-inflammatory activity, highlighting their potential as dual-function pharmaceutical agents (Kendre, Landge, & Bhusare, 2015).

Anticancer Activity

Further research into pyrazolo[1,5-a]pyrazine derivatives has uncovered their potential in cancer treatment. For example, the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation against the MCF-7 human breast adenocarcinoma cell line have revealed significant anticancer activity. Such studies are crucial for the development of new, targeted cancer therapies, indicating the broader applicability of these compounds in medicinal chemistry (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-16-9-10-19(17(2)13-16)21-14-23-27(28-11-12-31(23)30-21)35-15-22-18(3)34-26(29-22)20-7-6-8-24(32-4)25(20)33-5/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGCLFASUBIRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=C(C(=CC=C5)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.